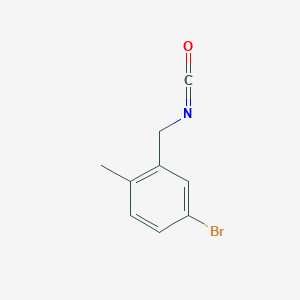

![molecular formula C18H27N5O2 B2925483 8-(sec-butyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915884-97-8](/img/structure/B2925483.png)

8-(sec-butyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a purine derivative. Purines are a group of organic compounds that consist of a two-part nitrogen-containing ring and serve as a fundamental component of genetic material . The specific compound you mentioned seems to be a heavily substituted purine, with various alkyl groups (sec-butyl, butyl, and methyl) attached to it .

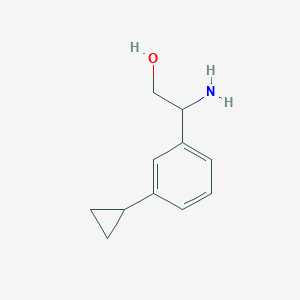

Molecular Structure Analysis

The core structure of the compound is a purine, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . The various alkyl groups (sec-butyl, butyl, and methyl) are attached to different positions on this purine core .Chemical Reactions Analysis

Purines can undergo a variety of chemical reactions, including alkylation, deamination, and ring-opening reactions . The specific reactions that this compound can undergo would depend on the positions and types of the substituents.Scientific Research Applications

High-Performance Thin-Layer Chromatography (HPTLC) in Drug Analysis

Development of Assay Methods for Diabetes Drugs : Linagliptin, a drug with a closely related chemical structure, has been analyzed using HPTLC to ensure its stability and effectiveness in tablet form. This method provides a specific, sensitive, and validated approach for determining the drug and its degradation products, highlighting the importance of HPTLC in pharmaceutical analysis (Rode & Tajne, 2021).

Synthetic Biology and Unnatural Base Pairs

Development of Unnatural Base Pairs for Synthetic Biology : Research into the development of unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, exemplifies the exploration of synthetic biology's frontiers. These studies aim at expanding the genetic alphabet for novel biological functions and applications, showcasing the compound's relevance in genetic engineering (Saito-Tarashima & Minakawa, 2018).

Corrosion Inhibition

Imidazoline Derivatives in Corrosion Inhibition : Imidazoline and its derivatives, including compounds with similar chemical structures, are extensively used as corrosion inhibitors. Their effectiveness is attributed to their molecular structure, which allows for strong adsorption on metal surfaces and the formation of protective films. This application is critical in industrial settings to prevent metal degradation (Sriplai & Sombatmankhong, 2023).

Optical Sensors

Pyrimidine-Appended Optical Sensors : The incorporation of pyrimidine derivatives into optical sensors illustrates the compound's utility in detecting and measuring chemical species. This application underlines the importance of heterocyclic compounds in developing advanced sensing technologies, which have both biological and environmental applications (Jindal & Kaur, 2021).

Medicinal Chemistry

Benzimidazole Hybrids as Anticancer Agents : The study of benzimidazole derivatives, which share structural similarities with the compound , in anticancer drug development highlights the ongoing search for novel therapeutics. These investigations focus on synthesizing compounds that can selectively target cancer cells, showcasing the role of imidazole derivatives in medicinal chemistry (Akhtar et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-butan-2-yl-2-butyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O2/c1-7-9-10-21-16(24)14-15(20(6)18(21)25)19-17-22(11(3)8-2)12(4)13(5)23(14)17/h11H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBBEKUOKNOXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)CC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16811983 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)

![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)

![3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2925407.png)

![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)

![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)